An In-depth Technical Guide to the Characterization of Azido-PEG2-alcohol by NMR and Mass Spectrometry
An In-depth Technical Guide to the Characterization of Azido-PEG2-alcohol by NMR and Mass Spectrometry
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize Azido-PEG2-alcohol, a bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras)[1]. Accurate characterization is critical to ensure purity, confirm identity, and guarantee the successful outcome of subsequent conjugation chemistries.
Compound Identity and Properties
Azido-PEG2-alcohol is a hydrophilic linker containing a terminal azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further derivatization[2][3]. Its fundamental properties are summarized below.
| Property | Value | References |
| Chemical Name | 2-(2-azidoethoxy)ethan-1-ol | [3][4] |
| CAS Number | 139115-90-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₄H₉N₃O₂ | [2][3][5][6][7][8] |
| Molecular Weight | 131.13 g/mol | [1][2][3][4][5][6][8] |
| Exact Mass | 131.0695 | [3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and routine method for confirming the structure and assessing the purity of Azido-PEG2-alcohol. It provides information on the chemical environment of the hydrogen atoms within the molecule.
The key to interpreting the ¹H NMR spectrum is identifying the distinct signals corresponding to the protons adjacent to the azide (N₃) and hydroxyl (OH) groups, as well as the ethylene (B1197577) glycol backbone. While spectra for larger PEG molecules can be complicated by ¹³C satellite peaks, the small and discrete nature of Azido-PEG2-alcohol allows for straightforward analysis[9][10][11].
Structure: N₃-CH₂-CH₂-O-CH₂-CH₂-OH
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N₃-C H₂ | ~3.39 | Triplet (t) | 2H |
| -C H₂-O-CH₂- | ~3.6-3.7 | Multiplet (m) | 4H |
| -C H₂-OH | ~3.72 | Triplet (t) | 2H |
| -O H** | Variable | Singlet (s, broad) | 1H |
Note: Chemical shifts are referenced from literature values for similar structures and can vary slightly based on the solvent and concentration used. The signal for the hydroxyl proton is often broad and its position can shift significantly or it may exchange with D₂O.
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Sample Preparation: Dissolve approximately 5-10 mg of Azido-PEG2-alcohol in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.[9][10]
-
Data Acquisition: A standard one-dimensional proton pulse sequence is sufficient. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and proper referencing to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
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Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the relevant peaks to confirm the proton ratios match the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of Azido-PEG2-alcohol, providing an orthogonal verification of its identity and purity.
The primary goal is to observe the molecular ion peak corresponding to the compound's exact mass. Depending on the ionization technique, adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺) are commonly observed for PEG-containing molecules.
| Ion | Theoretical m/z |
| [M+H]⁺ | 132.0769 |
| [M+Na]⁺ | 154.0588 |
| [M+K]⁺ | 170.0328 |
A common technique for analyzing PEG derivatives is Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
A. ESI-MS Protocol:
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Sample Preparation: Prepare a dilute solution of Azido-PEG2-alcohol (e.g., 0.1 mg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a water/acetonitrile mixture, often with a small amount of formic acid to promote protonation.
-
Instrumentation: Introduce the sample into an ESI-mass spectrometer, which can be coupled with a liquid chromatography (LC) system for LC-MS analysis.[12]
-
Data Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500). For PEGylated compounds, sometimes a charge-reducing agent like triethylamine (B128534) is added post-column to simplify complex spectra, though this is more critical for larger polymers.[13]
-
Data Analysis: Analyze the resulting spectrum to identify the [M+H]⁺ ion and any common adducts.
B. MALDI-TOF-MS Protocol:
-
Sample Preparation: This method is more common for larger polymers but can be adapted.
-
Prepare a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA) in ethanol.[14]
-
Prepare a cationizing agent solution, such as sodium trifluoroacetate (B77799) (NaTFA) in ethanol.[14]
-
Prepare the analyte solution (~1-2 mg/mL).[14]
-
Mix the analyte, matrix, and cationizing agent solutions (e.g., in a 1:5:1 v/v/v ratio).[14]
-
-
Spotting: Spot a small volume (e.g., 0.5 µL) of the mixture onto a MALDI target plate and allow it to air dry to form crystals.[14]
-
Instrumentation: Analyze the sample using a MALDI-Time-of-Flight (TOF) mass spectrometer.
-
Data Analysis: The resulting spectrum will show the mass distribution, which for this discrete compound should be a single primary peak, typically observed as the sodium adduct [M+Na]⁺.
Characterization Workflow
The following diagram outlines the logical workflow for the complete characterization of Azido-PEG2-alcohol.
Caption: Workflow for NMR and MS characterization of Azido-PEG2-alcohol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG2-Alcohol, 139115-90-5 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. scbt.com [scbt.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Azido-PEG2-alcohol | 139115-90-5 | FA177150 | Biosynth [biosynth.com]
- 9. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
- 14. bath.ac.uk [bath.ac.uk]
